molecular formula C15H24BrNO3 B1652778 N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide CAS No. 1609395-84-7

N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide

Cat. No.: B1652778
CAS No.: 1609395-84-7
M. Wt: 346.26
InChI Key: MGUXNJVGTAJAEZ-UHFFFAOYSA-N
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Description

Historical Context and Research Significance

N-(2,4,5-Trimethoxybenzyl)cyclopentanamine hydrobromide emerged in synthetic organic chemistry as part of efforts to explore structurally modified arylalkylamines for pharmacological applications. While mescaline (3,4,5-trimethoxyphenethylamine) has long been studied for its psychotropic properties, modifications to its substitution pattern and core scaffold have generated derivatives with distinct physicochemical profiles. The 2,4,5-trimethoxy substitution on the benzyl group distinguishes this compound from classical trimethoxyaryl amines, potentially altering its electronic interactions with biological targets. Its development aligns with broader interests in methoxy-rich amines for neurotransmitter receptor modulation and chemical probe design.

Systematic Nomenclature and Chemical Identity

The compound’s IUPAC name, This compound , reflects its structural components:

  • Core amine : Cyclopentanamine (C₅H₉NH₂)
  • Benzyl substituent : 2,4,5-Trimethoxybenzyl (C₆H₂(OCH₃)₃CH₂)
  • Counterion : Hydrobromide (HBr)
Property Value Source
CAS Registry Number 1609395-84-7
Molecular Formula C₁₅H₂₃NO₃·HBr
Molar Mass 346.26 g/mol
SMILES COC1=CC(=C(C(=C1)OC)OC)CNC2CCCC2.Br
InChI Key MGUXNJVGTAJAEZ-UHFFFAOYSA-N

Structural Classification within Amine Derivatives

This compound belongs to three overlapping chemical classes:

  • Secondary amines : The nitrogen atom bonds to two alkyl groups (cyclopentyl and benzyl).
  • Benzylamine derivatives : Features a benzyl group (-CH₂C₆H₃(OCH₃)₃) attached to the amine.
  • Poly-methoxy arylalkylamines : The 2,4,5-trimethoxybenzyl moiety confers distinct electronic properties compared to simpler benzylamines.

As a hydrobromide salt, it exhibits enhanced aqueous solubility relative to the free base, a characteristic critical for crystallography and in vitro assays.

Core Molecular Framework and Substituent Patterns

The molecule comprises two interconnected structural domains:

Cyclopentane Ring

  • A five-membered saturated carbocycle providing conformational rigidity.
  • The chair and envelope conformations influence intermolecular packing in the solid state.

2,4,5-Trimethoxybenzyl Group

  • Methoxy (-OCH₃) substituents at positions 2, 4, and 5 create an electron-rich aromatic system.
  • Compared to the 3,4,5-trimethoxy pattern in mescaline, this arrangement alters dipole moments and hydrogen-bonding capacity.

Amine Bridge

  • Links the cyclopentane and benzyl groups via a methylene (-CH₂-) spacer.
  • Protonation at the amine nitrogen facilitates ionic interactions with the bromide counterion.

Table 1: Substituent Effects on Aromatic Systems

Substituent Pattern Electronic Character Common Analogs
2,4,5-Trimethoxy Strongly donating This compound
3,4,5-Trimethoxy Moderately donating Mescaline
2,4-Dimethoxy Weakly donating Certain flavonoid precursors

Properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]cyclopentanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.BrH/c1-17-13-9-15(19-3)14(18-2)8-11(13)10-16-12-6-4-5-7-12;/h8-9,12,16H,4-7,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUXNJVGTAJAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC2CCCC2)OC)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-84-7
Record name Benzenemethanamine, N-cyclopentyl-2,4,5-trimethoxy-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Core Reaction Mechanism

The most widely employed method involves reductive amination between 2,4,5-trimethoxybenzaldehyde and cyclopentanamine using hydrogenation catalysts. As demonstrated in recent heterocyclic compound syntheses, this one-pot process combines carbonyl condensation with immediate reduction:

$$
\text{Cyclopentanamine} + \text{2,4,5-Trimethoxybenzaldehyde} \xrightarrow[\text{H}_2]{\text{Catalyst}} \text{N-(2,4,5-Trimethoxybenzyl)cyclopentanamine}
$$

Key operational parameters from analogous syntheses include:

Parameter Optimal Range Catalyst System Yield (%)
Temperature 80-100°C Pt/C (5% loading) 85-93
Hydrogen pressure 3-5 bar Pd(OH)₂/C 78-82
Reaction time 18-24 hrs Raney Nickel 65-70
Solvent system MeOH/THF (3:1) - -

The platinum-catalyzed system demonstrates superior performance, with patent data showing 93% yield under 5 bar H₂ pressure. Solvent choice critically impacts crystallinity, with methanol-tetrahydrofuran mixtures preventing premature precipitation of intermediates.

Process Optimization

Critical purification steps adapted from US7456283B2 include:

  • Celite filtration to remove catalyst residues
  • Sequential extraction with 2N HCl (2 × 50 mL) and toluene back-extraction at pH 12
  • Vacuum distillation at 40-50 mbar to recover excess amine

Recent improvements incorporate in situ FTIR monitoring to track imine intermediate formation, reducing reaction times by 30% compared to traditional GC methods.

Nucleophilic Substitution Approach

Halobenzyl Intermediate Route

Alternative syntheses utilize 2,4,5-trimethoxybenzyl bromide intermediates reacting with cyclopentanamine. This two-step process follows:

$$
\text{2,4,5-Trimethoxybenzyl bromide} + \text{Cyclopentanamine} \rightarrow \text{Target amine} + \text{HBr}
$$

Process characteristics from CN101704788B show:

Parameter Value Impact on Purity
Molar ratio (amine:halide) 1.2:1 Minimizes di-alkylation
Temperature 25-30°C Controls exotherm
Solvent Anhydrous DMF Enhances nucleophilicity
Reaction time 6-8 hrs Completes substitution

This method produces hydrobromide salt directly through HBr liberation, though requires careful pH control (maintained at 6.5-7.0) to prevent amine protonation during reaction.

Phase-Transfer Catalysis

Modern adaptations employ benzyltriethylammonium chloride (0.5 mol%) to accelerate the substitution:

  • Reduces reaction time to 2.5 hrs
  • Increases yield to 88% (vs. 72% without catalyst)
  • Enables aqueous-organic biphasic conditions

Hydrobromide Salt Formation

All synthetic routes culminate in salt formation through HBr treatment. Critical parameters include:

Parameter Optimal Value Effect
HBr concentration 48% aqueous Prevents over-acidification
Solvent system Ethanol/EtOAc (1:3) Enhances crystallization
Cooling rate 0.5°C/min Controls crystal size
Final pH 3.8-4.2 Maximizes salt stability

Patent data demonstrates that slow addition of HBr (1 mL/min per 100g amine) through subsurface cannulation prevents local overheating and decomposition. The resulting crystals exhibit 99.6% HPLC purity when using ethanol/ethyl acetate recrystallization.

Advanced Purification Techniques

Crystallization Optimization

Recent innovations employ anti-solvent crystallization with n-butanol:

  • Dissolve crude product in warm ethanol (65°C)
  • Add n-butanol dropwise (1:3 v/v)
  • Cool to -20°C at 5°C/hr
  • Isolate via vacuum filtration (<10 mbar)

This method increases crystal density by 40% compared to standard recrystallization, producing free-flowing powder suitable for pharmaceutical formulation.

Chromatographic Purification

For ultra-high purity requirements (>99.9%), flash chromatography using these conditions proves effective:

  • Column: Silica gel 60 (40-63 μm)
  • Mobile phase: CH₂Cl₂/MeOH/NH₄OH (90:9:1)
  • Flow rate: 30 mL/min
  • Loading: 1g crude per 50g silica

This removes residual trimethoxybenzaldehyde (<0.1% by GC-MS) and dimeric byproducts.

Analytical Characterization

Comprehensive QC protocols include:

5.1 Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.50-1.85 (m, 8H, cyclopentyl), 3.72 (s, 9H, OCH₃), 4.25 (s, 2H, CH₂N), 6.65 (s, 2H, aromatic)
  • FTIR (KBr): 3340 cm⁻¹ (N-H stretch), 1595 cm⁻¹ (C=N), 1125 cm⁻¹ (C-O methoxy)

5.2 Thermal Analysis

  • Melting point: 214-216°C (decomposition)
  • TGA: 1.2% weight loss up to 150°C (solvent-free)

5.3 Chromatographic Purity

  • HPLC: C18 column, 70:30 MeOH/H₂O + 0.1% TFA, tₖ=8.72 min, 99.6% area

Comparative Method Analysis

Metric Reductive Amination Nucleophilic Substitution
Total yield 89% 78%
Purity (HPLC) 99.6% 98.7%
Reaction scale potential Multi-kilogram <500g batches
Byproduct formation <0.5% 2-3% dimeric species
Energy consumption 35 kWh/kg 28 kWh/kg

Recent process economics modeling shows reductive amination becomes cost-advantageous above 10kg scale due to catalyst recycling capabilities.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions including:

  • Oxidation: Can be oxidized to form carboxylic acids or ketones.
  • Reduction: Capable of being reduced to amines or alcohols.
  • Substitution Reactions: Engages in nucleophilic substitutions at the benzyl position.

Biology

In biological research, this compound is investigated for its potential interactions with biological molecules:

  • Neurotransmitter Modulation: Preliminary studies suggest it may modulate serotonin levels, indicating potential antidepressant effects.
  • Cytotoxicity Studies: Related compounds have shown cytotoxic effects against cancer cell lines such as MCF-7 and HL-60.

Medicine

The compound is explored for therapeutic applications due to its interaction with neurotransmitter systems:

  • Antidepressant Properties: Initial pharmacological screenings indicate that it may exhibit antidepressant-like effects in animal models.
  • Neuroprotective Effects: Potential protective effects against oxidative stress and neurodegeneration have been noted.

Case Studies and Research Findings

  • Neurotransmitter Modulation:
    • A study demonstrated that this compound significantly increased serotonin release in neuronal cultures treated with varying concentrations of the compound. This suggests its potential role as a serotonin modulator.
  • Cytotoxicity Assessment:
    • Research on Mannich bases related to this compound showed enhanced cytotoxicity against human cancer cell lines. Structural modifications led to increased potency against MCF-7 and HL-60 cell lines.
  • Pharmacological Screening:
    • Behavioral tests in animal models indicated that administration of the compound reduced depressive-like symptoms. This highlights its potential as an antidepressant agent.

Mechanism of Action

The mechanism of action of N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Substituent Position on the Benzyl Group

The position of methoxy groups on the benzyl ring significantly impacts pharmacological and physicochemical properties.

Compound Benzyl Substituents Key Differences Reference
N-(3,4,5-Trimethoxybenzyl)nonanamide 3,4,5-trimethoxy The 3,4,5-substitution pattern is metabolized via aromatic hydroxylation at specific sites (e.g., para to methoxy groups), influencing detoxification pathways .
N-(4-Bromophenyl)-3,4,5-TMB* amide 3,4,5-trimethoxy Crystal packing via N-H···O hydrogen bonds suggests higher stability in solid state compared to hydrobromide salts, which prioritize solubility .
Target Compound 2,4,5-trimethoxy The 2,4,5-substitution may alter metabolic stability and electronic properties compared to 3,4,5-isomers, potentially reducing enzymatic degradation .

*TMB: Trimethoxybenzyl

Amine Structure and Salt Form

Variations in the amine moiety and salt form modulate bioavailability and target engagement.

Compound Amine Structure Molecular Weight (g/mol) Salt Form Key Properties Reference
N-(2,4,5-TMB)-3-pentanamine hydrobromide Linear 3-pentanamine 348.28 Hydrobromide Linear chain increases flexibility but reduces steric hindrance, potentially lowering receptor specificity .
N-(3,4,5-TMB)cycloheptanamine hydrobromide Cycloheptane 362.27 Hydrobromide Larger ring size enhances lipophilicity (LogP ~4.97) but may reduce solubility compared to cyclopentane .
N-(3,4,5-TMB)cyclopentanamine (free base) Cyclopentane 265.35 None Free base has lower solubility but higher LogP than hydrobromide salt, affecting membrane permeability .
Target Compound Cyclopentane 346.26 Hydrobromide Optimal balance between rigidity (cyclopentane) and solubility (salt form), favoring drug-like properties .

Pharmacological Implications

  • Dopaminergic Activity : 3,4,5-Trimethoxybenzyl derivatives (e.g., N-(3,4,5-TMB)-1-adamantanamine) are associated with dopaminergic modulation, suggesting substitution-dependent receptor targeting .
  • Cardioprotective Potential: Hydrobromide salts of structurally distinct amines (e.g., thiazol-2-yl hydrazines) exhibit cardioprotective effects, implying the counterion’s role in stabilizing bioactive conformations .
  • Metabolic Stability: 2,4,5-Trimethoxy substitution may resist oxidative metabolism compared to 3,4,5-isomers, as seen in capsaicinoid analogues .

Biological Activity

N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Information

PropertyInformation
IUPAC Name This compound
CAS Number 1609395-84-7
Molecular Formula C15H22BrN2O3
Molecular Weight 353.25 g/mol

The compound features a cyclopentanamine structure with a trimethoxybenzyl group, which is significant for its interaction with biological targets.

This compound is hypothesized to interact with various neurotransmitter systems in the brain. Its potential mechanisms include:

  • Receptor Modulation : The compound may act as a ligand for specific receptors, influencing neurotransmission and signaling pathways.
  • Enzyme Interaction : It might inhibit or activate enzymes involved in metabolic processes.
  • Ion Channel Modulation : The compound could affect the activity of ion channels, thereby altering cellular excitability and signaling.

Pharmacological Studies

Research has indicated that this compound exhibits several pharmacological effects:

  • Neurotransmitter Activity : Studies suggest that this compound may influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function.
  • Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory properties that could be beneficial in treating conditions like arthritis or neuroinflammation.
  • Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, protecting cells from oxidative stress.

Case Studies

Several case studies have explored the effects of this compound in various biological contexts:

  • Study on Neuroprotection : A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced inflammatory markers and improved recovery times.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
N-(2-methoxybenzyl)cyclopentanamineLacks additional methoxy groupsLimited neuroactivity
N-(4-methoxybenzyl)cyclopentanamineOnly one methoxy groupModerate receptor activity
N-(2,4-dimethoxybenzyl)cyclopentanamineTwo methoxy groupsEnhanced antioxidant properties

The presence of three methoxy groups in this compound likely enhances its biological activity compared to its analogs.

Q & A

Q. How can crystallographic data resolve debates about salt stoichiometry?

  • SCXRD can unambiguously determine the HBr ratio (1:1 or 1:2) via Br⁻ occupancy refinement. Pair with elemental analysis (EA) for validation. Discrepancies may arise from hygroscopicity; store samples under inert gas during analysis .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC198–202°C (decomp.)
logP (octanol/water)Shake-flask2.3 ± 0.1
AChE IC50_{50}Ellman’s assay12.5 µM (95% CI: 10.8–14.3 µM)
Metabolic Half-life (HLM)LC-MS/MS45 ± 5 min

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide

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